![molecular formula C11H18 B14599263 1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane CAS No. 59819-74-8](/img/structure/B14599263.png)
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-5-methylidenebicyclo[410]heptane is a bicyclic hydrocarbon with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the dihydrochlorination and isomerization reactions of 7,7-dichlorobicyclo[4.1.0]heptane using copper mono- and bivalent salts and alcohol (methanol or ethanol) as a hydrogen chloride-binding reagent . The reaction is typically carried out at 60°C for 6 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce various hydrocarbons.
科学研究应用
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The cyclopropane ring strain and the presence of a double bond within the skeleton provide both thermodynamic and kinetic opportunities for reactions .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: This compound has a similar bicyclic structure but differs in the arrangement of the rings and substituents.
7,7-dimethyl-3-methylenebicyclo[4.1.0]heptane: Another similar compound with slight variations in the substituents and ring structure.
Uniqueness
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane is unique due to its specific arrangement of methyl groups and the presence of a methylene bridge. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
59819-74-8 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-5-methylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H18/c1-8-5-10(2,3)7-11(4)6-9(8)11/h9H,1,5-7H2,2-4H3 |
InChI 键 |
GEHXQDHJGCVDOM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=C)C2CC2(C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
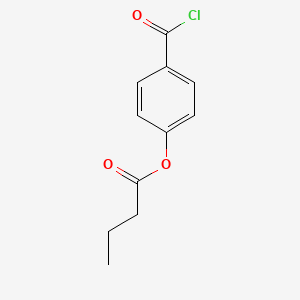
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
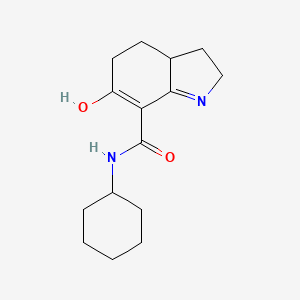
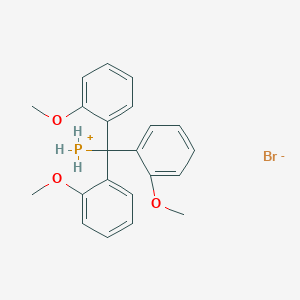
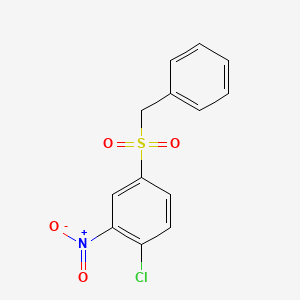
![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
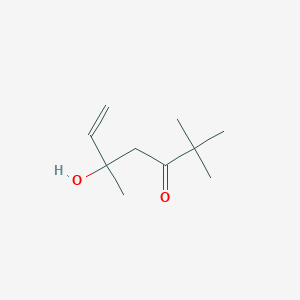
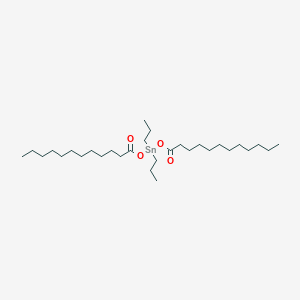
![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)


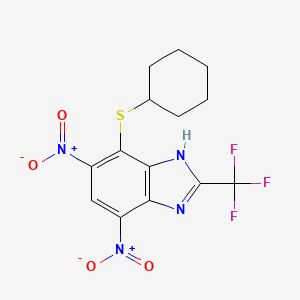
![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)
